molecular formula C7H7BrO4 B13198706 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid

3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid

Cat. No.: B13198706
M. Wt: 235.03 g/mol
InChI Key: FXRRNJKYQZJPFM-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid is an organic compound that features a brominated furan ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid typically involves the bromination of furan derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting 5-bromofuran-2-carboxylic acid is then subjected to a series of reactions to introduce the hydroxypropanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the brominated furan ring to a more reduced form.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of reduced furan derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The brominated furan ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypropanoic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid.

    3-(5-Chlorofuran-2-yl)-2-hydroxypropanoic acid: A similar compound with a chlorine atom instead of bromine.

    3-(5-Hydroxyfuran-2-yl)-2-hydroxypropanoic acid: A compound with a hydroxy group on the furan ring.

Uniqueness

This compound is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C7H7BrO4

Molecular Weight

235.03 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H7BrO4/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11)

InChI Key

FXRRNJKYQZJPFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CC(C(=O)O)O

Origin of Product

United States

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